3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one
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Overview
Description
3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is a chemical compound characterized by the presence of a trifluoroethyl group attached to a diazepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one typically involves the introduction of the trifluoroethyl group into the diazepanone ring. One common method is the reaction of 1,4-diazepan-2-one with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or other strong bases in aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethyl alcohols .
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition assays.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but different structural properties.
1,1,1-Trifluoroethane: Another fluorinated compound with distinct chemical behavior.
Uniqueness: 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is unique due to its combination of a diazepanone ring and a trifluoroethyl group. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the diazepanone ring can enhance the compound’s stability and reactivity compared to simpler trifluoroethyl derivatives .
Properties
Molecular Formula |
C7H11F3N2O |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)4-5-6(13)12-3-1-2-11-5/h5,11H,1-4H2,(H,12,13) |
InChI Key |
WPBJRGAGHZIVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C(=O)NC1)CC(F)(F)F |
Origin of Product |
United States |
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